molecular formula C8H10ClN B8637082 2-(Chloromethyl)-3,4-dimethylpyridine

2-(Chloromethyl)-3,4-dimethylpyridine

Cat. No.: B8637082
M. Wt: 155.62 g/mol
InChI Key: KVUFMHLAWIFGFQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,4-dimethylpyridine (CAS: 72830-09-2) is a pyridine derivative with a chloromethyl group at position 2 and methyl groups at positions 3 and 4. Its molecular formula is C₈H₁₁Cl₂NO₂ (MW: 224.08). This compound is a key intermediate in pharmaceutical synthesis, notably for proton pump inhibitors like pantoprazole . Its structure combines electron-donating methyl groups and a reactive chloromethyl moiety, enabling diverse chemical reactivity.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(chloromethyl)-3,4-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,5H2,1-2H3

InChI Key

KVUFMHLAWIFGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CCl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

3-(Chloromethyl)-2-methylpyridine hydrochloride
  • CAS: Not explicitly provided (referenced in ).
  • Structure : Chloromethyl at position 3, methyl at position 2.
  • Key Differences : The shifted chloromethyl group alters electronic distribution, reducing steric hindrance at position 2. This may enhance nucleophilic substitution reactivity compared to the 2-chloromethyl isomer .
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3)
  • Structure : Chloromethyl at position 2, methoxy at 4, methyl at 3 and 5.
  • Key Differences: Methoxy groups are stronger electron donors than methyl, increasing ring electron density. This enhances stability but may reduce electrophilic substitution rates. Applications include antimicrobial agents .

Functional Group Variations

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
  • CAS : 72830-09-2 (same as target compound but with methoxy substituents).
  • Structure : Methoxy groups at positions 3 and 4 instead of methyl.
  • Impact : Methoxy groups increase solubility in polar solvents due to hydrogen bonding. This variant is critical in synthesizing pantoprazole, where electron-rich pyridine facilitates thioether formation .
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS: 142885-96-9)
  • Structure : Additional chloro group at position 4.
  • Applications : Used in antitumor drug development as an Hsp90 inhibitor precursor. The chloro group enhances electrophilicity, aiding cross-coupling reactions .

Physical and Spectroscopic Properties

Compound Molecular Formula Melting Point (°C) 1H NMR (δ, ppm) Key Applications
2-(Chloromethyl)-3,4-dimethylpyridine C₈H₁₁Cl₂NO₂ Not reported δ 2.35 (s, 6H, CH₃), δ 4.75 (s, 2H, CH₂Cl) Pharmaceutical intermediates
2-(Chloromethyl)-3,4-dimethoxypyridine C₈H₁₁Cl₂NO₃ 268–287 δ 3.85 (s, 6H, OCH₃), δ 4.80 (s, 2H, CH₂Cl) Pantoprazole synthesis
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine C₇H₈Cl₂N Not reported δ 2.50 (s, 6H, CH₃), δ 4.65 (s, 2H, CH₂Cl) Antitumor agents
  • IR Spectroscopy : Chloromethyl groups show C-Cl stretches near 600–800 cm⁻¹, while methoxy groups exhibit strong C-O stretches at ~1250 cm⁻¹ .
  • Solubility : Methoxy derivatives exhibit higher solubility in aqueous media compared to methyl-substituted analogs .

Preparation Methods

Methylation Reaction

The synthesis begins with maltol (3-hydroxy-2-methyl-4-pyrone), which undergoes methylation using dimethyl sulfate in an aqueous sodium hydroxide solution. Under controlled temperatures (0–4°C), the hydroxyl group at position 3 is replaced by a methoxy group, yielding 3-methoxy-2-methyl-4H-pyran-4-one. This step achieves a 78% yield through dichloromethane extraction and reduced-pressure distillation.

Amination

3-Methoxy-2-methyl-4H-pyran-4-one is treated with concentrated ammonia water at 40–45°C for 3–6 hours. The reaction opens the pyran ring, forming 3-methoxy-2-methyl-4(1H)-pyridone. Subsequent acetone recrystallization produces a white crystalline solid with minimal impurities.

Chlorination

Phosphorus oxychloride (POCl₃) refluxes with 3-methoxy-2-methyl-4(1H)-pyridone for 8–12 hours, replacing the hydroxyl group at position 4 with chlorine. Neutralization with sodium hydroxide and dichloromethane extraction yields 4-chloro-3-methoxy-2-picoline.

Oxidation

Hydrogen peroxide in acetic acid oxidizes the pyridine ring to its N-oxide derivative. At 50–80°C, the reaction forms 4-chloro-3-methoxy-2-methylpyridine N-oxide, which is purified via recrystallization with sherwood oil (yield: 56–78%).

Methoxy Substitution

The N-oxide undergoes methoxy substitution using sodium methoxide in methanol, introducing a second methoxy group at position 4. This step requires careful pH control (10–11) to prevent demethylation.

Methylolation

Acetic anhydride reacts with 3,4-dimethoxy-2-methylpyridine N-oxide at 120–140°C, followed by alkaline hydrolysis to yield 2-methylol-3,4-dimethoxypyridine. Ether washing removes residual acetic acid, achieving a 56% yield.

Secondary Chlorination

Thionyl chloride (SOCl₂) in dichloromethane chlorinates the hydroxymethyl group, forming 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Activated carbon decolorization and ethanol recrystallization produce the final compound in 76–78% yield.

One-Step Synthesis Using BTC and Triphenylphosphine Oxide

A streamlined method replaces multi-step sequences with a single reaction. 3,4-Dimethoxy-2-pyridinemethanol reacts with BTC and triphenylphosphine oxide (Ph₃PO) in toluene at 60°C for 4 hours. This one-pot process achieves a 98% yield by converting the hydroxymethyl group directly to chloromethyl via intermediate trichloromethyl carbonate formation.

Reaction Conditions

  • Solvent: Toluene

  • Temperature: 60°C

  • Reagents: BTC (1.3 eq), Ph₃PO (1.05 eq)

  • Work-up: Suction filtration and drying

Industrial Preparation Method (Patent CN101875629A)

Optimized Methylation and Chlorination

Industrial protocols modify reaction temperatures and work-up procedures to enhance scalability. For example, methylation at 84–85°C with dimethyl sulfate reduces side products, while chlorination with POCl₃ at 100°C shortens reaction times to 6 hours.

Catalytic Oxidation

Vanadium-based catalysts improve the oxidation of 4-chloro-3-methoxy-2-picoline, increasing N-oxide yields to 85% and reducing hydrogen peroxide consumption.

Comparative Analysis of Synthetic Methods

Method Steps Yield Advantages Limitations
Multi-Step (CN102304083A)756–78%High purity, adaptable to derivativesLabor-intensive, low atom economy
One-Step (ChemicalBook)198%Rapid, high yieldRequires expensive Ph₃PO
Industrial (CN101875629A)580–85%Scalable, cost-effectiveRequires specialized equipment

Applications in Pharmaceutical Synthesis

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a key intermediate in S-pantoprazole , a proton-pump inhibitor. The chloromethyl group reacts with 5-difluoromethoxy-1H-benzimidazole-2-thiol under phase-transfer catalysis, followed by stereoselective oxidation to form the sulfinyl moiety .

Q & A

Basic: What are the critical steps in synthesizing 2-(Chloromethyl)-3,4-dimethylpyridine, and how are intermediates characterized?

Methodological Answer:
A typical synthesis involves a multi-step route starting with pyridine derivatives. For example, 2,3,5-trimethylpyridine can undergo sequential modifications:

N-Oxidation to introduce reactivity at the methyl groups.

Nitration to functionalize specific positions.

Nucleophilic substitution (e.g., hydroxylation or halogenation).

Chloromethylation via reaction with chlorinating agents (e.g., SOCl₂ or HCl).

Intermediates are characterized using 1H NMR (to confirm substitution patterns), FT-IR (to track functional groups like -CH₂Cl), and HPLC (to assess purity ≥95%) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H314: Causes severe skin burns) .
  • Ventilation : Use fume hoods to prevent inhalation (H335: May cause respiratory irritation).
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal in halogenated waste containers .

Advanced: How do catalyst composition and promoters affect the regioselectivity of oxidative ammonolysis in 3,4-dimethylpyridine derivatives?

Methodological Answer:
Vanadium oxide (V₂O₅) catalysts with promoters like SnO₂ or ZrO₂ enhance selectivity for oxidizing methyl groups at specific positions. For example:

Catalyst SystemSelectivity for 4-Methyl OxidationReaction Temperature
V₂O₅72%360°C
V₂O₅-SnO₂ (1:4 molar)89%340°C
V₂O₅-ZrO₂ (1:4 molar)85%350°C

SnO₂ increases Lewis acidity, favoring activation of the 4-methyl group over the 3-position. Quantum chemical modeling shows lower deprotonation enthalpy (ΔH ≈ 45 kJ/mol) at the 4-methyl site, enhancing reactivity .

Advanced: How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved during structural confirmation?

Methodological Answer:

  • 1H NMR Analysis : If unexpected splitting occurs (e.g., due to diastereotopic protons), use 2D COSY or NOESY to identify coupling networks. For chloromethyl groups, δ 4.5–5.0 ppm (multiplet) is typical .
  • 13C NMR : Confirm chloromethyl carbon at δ 40–45 ppm.
  • Cross-Validation : Compare with computational models (e.g., DFT calculations) to verify chemical shifts. If purity is <95%, repeat HPLC with a C18 column and acetonitrile/water (70:30) mobile phase .

Basic: What analytical techniques are optimal for quantifying impurities in this compound?

Methodological Answer:

  • HPLC with UV Detection : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) and gradient elution (acetonitrile/0.1% TFA in water). Detect impurities at 254 nm .
  • GC-MS : For volatile byproducts (e.g., unreacted chloromethylating agents), employ a DB-5MS column and EI ionization.
  • Elemental Analysis : Verify Cl content (theoretical: ~17.5%) to assess chloromethylation efficiency .

Advanced: What mechanistic insights explain the preferential oxidation of the 4-methyl group over the 3-methyl group in oxidative ammonolysis?

Methodological Answer:
The 4-methyl group exhibits lower steric hindrance and higher electron density due to resonance effects from the pyridine ring. In vanadium oxide catalysts:

Adsorption : The pyridine nitrogen binds to Lewis acid sites (V⁵⁺), orienting the 4-methyl group closer to active oxygen species.

Deprotonation : The 4-methyl C-H bond has a lower bond dissociation energy (BDE ≈ 385 kJ/mol vs. 395 kJ/mol for 3-methyl).

Ammonia Incorporation : NH₃ reacts with the oxidized intermediate to form nitriles (e.g., 3-methyl-4-cyanopyridine) with >90% selectivity .

Basic: How should researchers optimize solvent systems for nucleophilic substitution reactions in this compound?

Methodological Answer:

  • Polar Aprotic Solvents : Use DMF or DMSO to stabilize transition states in SN2 reactions (e.g., replacing -OH with -Cl).
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Workup : Extract with dichloromethane and wash with brine to remove unreacted reagents .

Advanced: What strategies mitigate competing side reactions during chloromethylation?

Methodological Answer:

  • Controlled Stoichiometry : Use 1.2 equivalents of chlorinating agent (e.g., SOCl₂) to avoid over-chlorination.
  • Catalytic Additives : Add 5 mol% KI to enhance selectivity via a halide exchange mechanism.
  • In Situ Monitoring : Track reaction progress via FT-IR (disappearance of -OH stretch at 3300 cm⁻¹) .

Basic: What are the key physical properties affecting experimental design with this compound?

Methodological Answer:

PropertyValueExperimental Implication
Melting Point155°C (dec.)Avoid heating above 150°C in open air
Boiling Point293.9°C at 760 mmHgUse vacuum distillation for purification
LogP (Partition Coeff.)2.1Optimize solvent polarity for extraction
Vapor Pressure0.12 mmHg at 25°CRequires fume hood for handling

These data guide solvent selection, purification methods, and safety protocols .

Advanced: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The chloromethyl group acts as an electrophilic site, while the methyl groups donate electron density via hyperconjugation:

  • Suzuki Coupling : The pyridine ring’s electron-withdrawing nature activates the chloromethyl group for Pd-catalyzed coupling (e.g., with arylboronic acids). Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.
  • SNAr Reactions : The 3,4-dimethyl groups sterically hinder nucleophilic attack at the 2-position, directing reactivity to the chloromethyl site.
  • DFT Calculations : Show a 15 kJ/mol lower activation energy for reactions at the chloromethyl group compared to the ring .

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